Phenyl salicylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.15 mg/mL at 25 °C

insoluble in water; soluble in 50% Heptane

moderately soluble (in ethanol)

Synonyms

Canonical SMILES

Antibacterial Properties

While not a widely used topical antiseptic today, research suggests phenyl salicylate may possess antibacterial properties. Studies have investigated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli [1]. These studies highlight the potential for developing novel antimicrobial agents based on phenyl salicylate's structure.

Source

[1] J Appl Microbiol. 2000 Aug;89(2):249-55. "Antibacterial activity of esters of p-hydroxybenzoic acid and cinnamic acid."

Antifungal Properties

Phenyl salicylate has also been explored for its potential antifungal activity. Research has shown it can inhibit the growth of certain fungal species, including Aspergillus niger and Candida albicans [2]. Further investigation is needed to determine its efficacy and potential mechanisms of action against fungal infections.

Source

[2] Mycologia. 1993 May-Jun;85(3):442-7. "Antifungal activity of phenyl salicylate and related compounds."

Enzyme Inhibition

Phenyl salicylate's ability to interact with biological molecules has made it a subject of research in enzyme inhibition. Studies have explored its potential to inhibit enzymes involved in various physiological processes, including those related to inflammation and pain [3]. This research could pave the way for the development of new therapeutic agents.

Source

[3] Biochem Pharmacol. 2002;64(5-6):873-80. "Inhibition of cyclooxygenase by esters of salicylic acid."

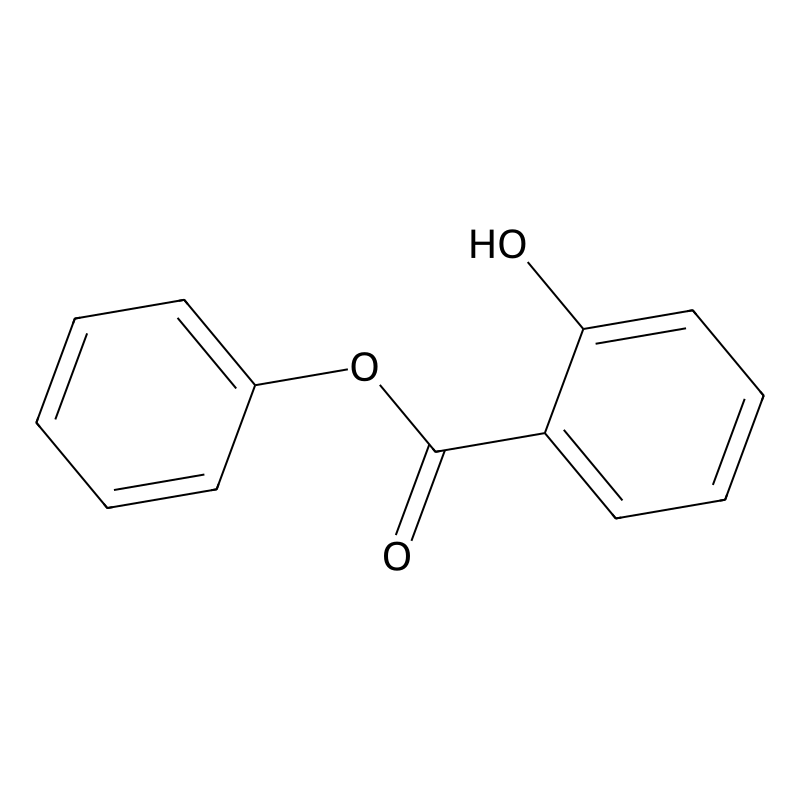

Phenyl salicylate, also known as salol, is a chemical compound with the molecular formula C₁₃H₁₀O₃ and a molecular weight of approximately 214.22 g/mol. It is classified as a 2-hydroxybenzoic acid phenyl ester and is characterized by its white crystalline appearance. This compound is recognized for its applications in various fields, including pharmaceuticals and manufacturing processes such as polymers, lacquers, adhesives, and waxes .

Phenyl salicylate is primarily synthesized through the esterification of salicylic acid with phenol, which results in the formation of this ester. The compound is notable for its mild analgesic properties, as it can release salicylate upon hydrolysis, contributing to pain relief .

- Phenyl salicylate is generally considered to have low toxicity in humans []. However, high doses can cause side effects similar to salicylic acid poisoning, including nausea, vomiting, and tinnitus (ringing in the ears) [].

- It is important to note that this information is for scientific research purposes only. Phenyl salicylate is not a commonly used medication and should not be taken without consulting a medical professional [].

The synthesis of phenyl salicylate involves the following chemical reaction:

This reaction typically requires the presence of a catalyst to enhance the rate of esterification. Various solid acids, such as sulfated zirconia and zeolites, have been studied for their catalytic activity in this process. Experimental results indicate that these catalysts can achieve 100% selectivity towards phenyl salicylate under optimal conditions .

Upon hydrolysis, phenyl salicylate can decompose into salicylic acid and phenol:

This reaction is significant in understanding its biological activity and metabolic pathways.

Phenyl salicylate exhibits mild analgesic properties due to its ability to release salicylate upon hydrolysis. Salicylate is a well-known analgesic agent found in aspirin and other non-steroidal anti-inflammatory drugs. The metabolism of phenyl salicylate occurs primarily in the liver, where it undergoes glucuronidation to form salicyluric acid and other metabolites. The kinetics of this process can be described by Michaelis-Menten kinetics, indicating that the rate of metabolism can become saturated at lower concentrations .

Additionally, phenyl salicylate has been noted for potential skin sensitization effects, which may lead to allergic reactions upon prolonged exposure .

The synthesis of phenyl salicylate can be achieved through several methods:

- Esterification Reaction: The most common method involves heating salicylic acid with phenol in the presence of a catalyst (e.g., solid acids like zeolites or sulfated zirconia). The reaction typically occurs under reflux conditions for several hours .

- Catalytic Processes: Research has shown that using solid acid catalysts significantly enhances the yield and selectivity of phenyl salicylate. Parameters such as catalyst type, molar ratio of reactants, and reaction time are critical for optimizing production .

- Alternative Methods: Other methods may include microwave-assisted synthesis or solvent-free conditions to improve efficiency and reduce environmental impact.

Phenyl salicylate has diverse applications across various industries:

- Pharmaceuticals: Used as an active ingredient in topical analgesics and antiseptics.

- Manufacturing: Employed in producing polymers, lacquers, adhesives, waxes, and polishes due to its beneficial properties as a plasticizer and stabilizer.

- Food Industry: Utilized as a food additive in some regions for flavoring purposes .

Studies on the interactions of phenyl salicylate reveal its potential effects when combined with other substances. For instance:

- Drug Interactions: Phenyl salicylate may interact with other medications metabolized by similar pathways in the liver, potentially affecting their efficacy or safety.

- Allergic Reactions: Prolonged exposure has been linked to skin sensitization reactions in sensitive individuals, highlighting the need for caution during use in cosmetic formulations .

Phenyl salicylate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Salicylic Acid | C₇H₆O₃ | A natural compound used primarily for its anti-inflammatory properties. |

| Methyl Salicylate | C₈H₈O₃ | Commonly known as wintergreen oil; used for its analgesic properties. |

| Benzocaine | CₙH₁₅N | A local anesthetic used topically; structurally similar but lacks hydroxyl groups present in phenolic compounds. |

| Acetaminophen | C₈H₉NO₂ | Widely used pain reliever; differs significantly in structure but shares analgesic properties. |

Uniqueness of Phenyl Salicylate

Phenyl salicylate's unique combination of analgesic properties and applications in both pharmaceuticals and manufacturing distinguishes it from other similar compounds. Its ability to release salicylic acid upon hydrolysis allows it to serve dual purposes—acting both as an analgesic agent and a functional additive in various products.

Vibrational Spectroscopy

Polarized Raman Scattering for Crystal Orientation Mapping

Phenyl salicylate exhibits remarkable polymorphic behavior that can be systematically characterized through polarized Raman scattering techniques [1] [2]. The compound exists in two distinct polymorphic modifications, each displaying unique vibrational characteristics that serve as fingerprints for crystal orientation mapping.

The stable polymorphic form of phenyl salicylate crystallizes in an orthorhombic unit cell with space group Pbca and lattice parameters a = 8.14 ± 0.04 Å, b = 11.5 ± 0.2 Å, and c = 23.6 ± 0.8 Å [3]. In contrast, the metastable phase adopts a monoclinic structure with space group P2₁/n, characterized by parameters a = 17.40 ± 0.01 Å, b = 5.98 ± 0.01 Å, c = 10.69 ± 0.01 Å, and β = 108.99 ± 0.01° [2].

Luminescence spectroscopy investigations reveal that both polymorphic forms exhibit vibronic structure with an average spacing between vibronic components of 1250 cm⁻¹ [1] [4]. This vibronic interval corresponds precisely to the ν(C-OH) stretching vibration, as confirmed by infrared spectroscopy analysis. The metastable phase demonstrates a characteristic red shift of 760 cm⁻¹ toward the low-frequency region compared to the stable form, accompanied by significantly broader spectral features [1].

Polarized Raman scattering studies enable precise determination of crystal orientation through analysis of the polarization dependence of specific vibrational modes [5]. The technique exploits the anisotropic nature of the Raman tensor, allowing researchers to map crystallographic orientations with high spatial resolution. The presence of the hydroxyl group in the ortho-position on the substituted ring results in molecular asymmetry and localization of electronic excitation on this ring, providing distinct polarization-dependent signatures for each polymorphic form [1].

Fourier Transform Infrared Analysis of Intramolecular Hydrogen Bonding

Phenyl salicylate demonstrates extensive intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the ester functionality [5] [6] [7]. This interaction profoundly influences the vibrational spectrum, producing characteristic spectroscopic signatures that distinguish it from non-hydrogen-bonded analogs.

The hydroxyl stretching vibration ν(OH) appears at 3199 cm⁻¹, representing a significant red shift of 300-500 cm⁻¹ compared to normal phenols, which typically absorb around 3500 cm⁻¹ [8] [9]. This downward frequency shift results from the weakening of the O-H bond due to intramolecular hydrogen bonding with the carbonyl oxygen [5] [10]. The hydrogen-bonded OH band exhibits characteristic broadening, reflecting the distribution of hydrogen bond strengths within the molecular ensemble.

The carbonyl stretching vibration ν(C=O) occurs at 1685 cm⁻¹, showing a moderate red shift from the typical ester carbonyl frequency due to hydrogen bonding interactions [11] [5]. This frequency shift indicates weakening of the C=O bond through electron density redistribution facilitated by the intramolecular hydrogen bond formation.

Detailed vibrational analysis reveals additional diagnostic bands: the in-plane OH deformation δ(OH) appears at 1339 cm⁻¹, the ester C-O stretching ν(C-O) at 1092 cm⁻¹, and aromatic C-H deformation modes δ(CH) in the 1034-1218 cm⁻¹ region [12]. The out-of-plane CH deformation γ(CH) manifests at 965 cm⁻¹, while aromatic C=C stretching vibrations appear as multiple bands at 1585 and 1616 cm⁻¹ [13].

The strength of the intramolecular hydrogen bond has been quantified through computational studies, revealing bond distances of approximately 2.5-2.7 Å and hydrogen bond energies ranging from 25-35 kJ/mol [14] [7]. The hydrogen bond geometry exhibits bond angles between 145-165°, indicating moderate deviation from linearity while maintaining significant bonding character [15].

Nuclear Magnetic Resonance Studies

Proton and Carbon-13 Nuclear Magnetic Resonance Chemical Shift Assignments

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of phenyl salicylate through detailed chemical shift analysis of both proton and carbon-13 nuclei [16] [17] [18]. The intramolecular hydrogen bonding significantly influences the NMR spectroscopic parameters, producing characteristic downfield shifts for the hydrogen-bonded proton.

The phenolic hydroxyl proton exhibits a chemical shift of δ 10.50 ppm in deuterated chloroform solution [16] [19]. This extreme downfield position results from deshielding effects associated with intramolecular hydrogen bonding to the carbonyl oxygen. The chemical shift remains largely invariant with concentration changes, confirming the intramolecular nature of the hydrogen bonding interaction, in contrast to intermolecular hydrogen-bonded systems that show concentration-dependent behavior [19].

Aromatic proton assignments span the δ 6.96-8.07 ppm region, with distinct chemical environments observed for the salicylate and phenyl ring systems [16] [17]. The H-3 proton of the salicylate ring appears at δ 8.067 ppm, while the remaining salicylate ring protons (H-4, H-5, H-6) resonate between δ 7.03-7.49 ppm. The phenyl ring protons exhibit overlapping multipicity patterns in the δ 7.20-7.43 ppm range, consistent with substituted benzene ring systems [16].

Carbon-13 NMR spectroscopy reveals characteristic chemical shifts for the key functional groups [20] [21]. The carbonyl carbon resonates in the δ ~170 ppm region, typical for ester functionality. Aromatic carbons span the δ 120-160 ppm range, with the phenolic carbon appearing in the δ 160-165 ppm region due to the electron-donating effect of the hydroxyl substituent [22]. The ester linkage carbon patterns provide unambiguous identification of the molecular connectivity.

Nuclear Overhauser Effect Correlation Spectroscopy for Spatial Configuration

Nuclear Overhauser Effect correlation spectroscopy provides critical spatial information regarding the three-dimensional molecular structure of phenyl salicylate [23] [24] [25]. The technique exploits through-space dipolar interactions between proximate nuclei, enabling determination of internuclear distances and molecular conformations.

Two-dimensional Nuclear Overhauser Effect spectroscopy reveals characteristic cross-peaks between spatially proximate protons within the hydrogen-bonded system [23]. Strong NOE correlations are observed between the phenolic hydroxyl proton and adjacent aromatic protons, confirming the intramolecular hydrogen bonding geometry. The intensity of these cross-peaks provides quantitative distance information, typically indicating proton-proton separations of less than 5 Å [24].

Inter-ring NOE correlations demonstrate the spatial relationship between the salicylate and phenyl ring systems. Cross-peaks between protons on different aromatic rings indicate their relative orientations and confirm the molecular conformation in solution. The absence of certain expected NOE correlations provides negative evidence for specific spatial arrangements, helping to exclude alternative conformational possibilities [23].

The NOE data support a molecular conformation where the intramolecular hydrogen bond constrains the salicylate ring orientation relative to the ester linkage. This conformational preference influences the overall molecular shape and affects the spatial positioning of the phenyl ring substituent. The technique proves particularly valuable for distinguishing between different possible rotational isomers around the ester bond [25].

Quantitative analysis of NOE build-up curves enables determination of cross-relaxation rates specific to individual proton pairs. These measurements provide precise distance constraints that can be compared with theoretical predictions from computational modeling studies. The correlation between experimental NOE data and calculated molecular geometries validates the proposed three-dimensional structure and hydrogen bonding interactions [24].

Purity

Physical Description

White solid with a pleasant odor; [Merck Index] White crystals; [Sigma-Aldrich MSDS]

Solid

White crystalline solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

172.00 to 173.00 °C. @ 12.00 mm Hg

Heavy Atom Count

Density

Appearance

Melting Point

43 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 91 of 859 companies. For more detailed information, please visit ECHA C&L website;

Of the 12 notification(s) provided by 768 of 859 companies with hazard statement code(s):;

H315 (98.57%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.27%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.01%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

ATC Code

G04 - Urologicals

G04B - Urologicals

G04BX - Other urologicals

G04BX12 - Phenyl salicylate

Mechanism of Action

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Please refer to [DB00945] for the route of elimination.

Steady-state plasma salicylate concentrations increase more than proportionally with increasing dosages; the time required to reach steady state increases with increasing daily dose. Dosage intervals of 8-12 h are sufficient to maintain plasma salicylate concentrations in the normal therapeutic anti-inflammatory concentration range.

Please refer to [DB00945] for more information.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Denaturant; Antimicrobial

General Manufacturing Information

Benzoic acid, 2-hydroxy-, phenyl ester: ACTIVE

Dates

Study of Cationic and Nonionic Mixed Micelles with NaBr and 3,5-Cl

Ibrahim Isah Fagge, Khalisanni Khalid, Muhammad Azri Mohd Noh, Nor Saadah Muhammad Yusof, Sharifuddin Md Zain, Mohammad Niyaz KhanPMID: 29238023 DOI: 10.5650/jos.ess17033

Abstract

Behaviors of cationic and nonionic mixed micelles in the form of hexadecyltrimethylammonium bromide (HDABr) and hexadecyltrimethylammonium bromide-Polyethylene glycol hexadecyl ether (CE

), in the presence of inert salts (NaBr and 3,5-dichlorosodium benzoate), by the use of reaction probe between Pp and ionized PhSH (Pp = piperidine and PhSH = phenyl salicylate), has been reported in this work. The values of R

(R

denotes ion exchange constants obtained in the presence of micelles of different structural features) or K

(K

denotes ion exchange constants obtained in the presence of micelles of the same structural features) for 3,5-Cl

C

H

CO

were almost the same at three different [HDABr]

(0.006, 0.010 and 0.015 M). The average value of R

or K

determined, in the presence of pure HDABr micelles, using semi empirical kinetic (SEK) method appeared to be almost 2½-fold larger (R

or K

= 198) than that in the presence of mixed HDABr-C

E

micelles (R

or K

= 78). Rheological measurements indicated the existence of wormlike/twisted micelles and vesicle at 0.015 M pure HDABr, various [3,5-Cl

C

H

CO

Na], and 25 and 35℃ whereas there were evidence of only spherical micelles in the presence of mixed HDABr-C

E

([HDABr]

= 0.015 M and [C

E

]

= 0.006 M) at both temperatures.

Kinetics and Mechanism of Cationic Flexible Nanoparticles (CFN) - Catalyzed Piperidinolysis of Anionic Phenyl Salicylate: CFN = TTABr/MX/H2O with MX = NaCl, NaBr; CnH2n+1CO2Na, n = 4, 5, 6 and 7

Muhammad Azri Mohd Noh, Khalisanni Khalid, Azhar Ariffin, Mohammad Niyaz KhanPMID: 27581491 DOI: 10.5650/jos.ess16048

Abstract

The present study is focused on the effect of the TTABr/MX/H2O-nanoparticles on the rate of piperidinolysis of ionized phenyl salicylate where TTABr represents tetradecyltrimethylammonium bromide and MX = NaCl, NaBr and CnH2n+1CO2Na with n = 4, 5, 6 and 7. Pseudo-first-order rate constant for the piperidinolysis of ionized phenyl salicylate at 35°C and constant concentration [PSa(-)]T = 0.2 mM, [Pip]T = 0.1 M, [NaOH] = 30 mM, [TTABr]T and different [MX] follow an empirical relationship which gives two empirical constant, (X)kcat and K(X/S). The value of relative counterion (X) binding constant, RX(Br) were calculated from the relationship; RX(Br) = (X)kcat/(Br)kcat. The values of RX(Br) for X = C4H9CO2(-), C5H11CO2(-), C6H13CO2(-), and C7H15CO2(-) are increasing with increase in the number of alkyl chain of counterion X.On Viscous Flow in Glass-Forming Organic Liquids

Michael I OjovanPMID: 32899408 DOI: 10.3390/molecules25174029

Abstract

The two-exponential Sheffield equation of viscosity η(T) = A·T·[1 + A

·exp(H

/RT)]·[1 + C·exp(H

/RT)], where A

, A

, H

, C, and H

are material-specific constants, is used to analyze the viscous flows of two glass-forming organic materials-salol and α-phenyl-

-cresol. It is demonstrated that the viscosity equation can be simplified to a four-parameter version: η(T) = A·T·exp(H

/RT)]·[1 + C·exp(H

/RT)]. The Sheffield model gives a correct description of viscosity, with two exact Arrhenius-type asymptotes below and above the glass transition temperature, whereas near the T

it gives practically the same results as well-known and widely used viscosity equations. It is revealed that the constants of the Sheffield equation are not universal for all temperature ranges and may need to be updated for very high temperatures, where changes occur in melt properties leading to modifications of A and H

for both salol and α-phenyl-

-cresol.

Determination of Relative Counterion Binding Constant to Cationic Micelles

Khalisanni Khalid, Muhammad Azri Mohd Noh, Sharifuddin Md Zain, M Niyaz KhanPMID: 28357712 DOI: 10.1007/s41061-017-0132-9

Abstract

The efficiency of counterion affinity towards ionic micelles is often described in terms of the degree of counterion binding (β) to ionic micelles or the conventional ion-exchange constant ([Formula: see text]) or relative binding constant ([Formula: see text]) of X

and Br

counterions. This review describes the use of ionized phenyl salicylate ions, PSa

, as a new probe to determine [Formula: see text] values using a semiempirical spectrophotometric method. The value of [Formula: see text] is found to be comparable to reported values obtained using different probes by the semiempirical kinetic method as well as different physical methods. Application of semiempirical methods for calculation of [Formula: see text] or [Formula: see text] values involves an inherent assumption that these values are independent of the physicochemical characteristics of the probe molecule.

Hydrolytic metabolism of phenyl and benzyl salicylates, fragrances and flavoring agents in foods, by microsomes of rat and human tissues

Hitomi Ozaki, Kazumi Sugihara, Yuki Tamura, Chieri Fujino, Yoko Watanabe, Naoto Uramaru, Tomomichi Sone, Shigeru Ohta, Shigeyuki KitamuraPMID: 26321725 DOI: 10.1016/j.fct.2015.08.024

Abstract

Salicylates are used as fragrance and flavor ingredients for foods, as UV absorbers and as medicines. Here, we examined the hydrolytic metabolism of phenyl and benzyl salicylates by various tissue microsomes and plasma of rats, and by human liver and small-intestinal microsomes. Both salicylates were readily hydrolyzed by tissue microsomes, predominantly in small intestine, followed by liver, although phenyl salicylate was much more rapidly hydrolyzed than benzyl salicylate. The liver and small-intestinal microsomal hydrolase activities were completely inhibited by bis(4-nitrophenyl)phosphate, and could be extracted with Triton X-100. Phenyl salicylate-hydrolyzing activity was co-eluted with carboxylesterase activity by anion exchange column chromatography of the Triton X-100 extracts of liver and small-intestinal microsomes. Expression of rat liver and small-intestinal isoforms of carboxylesterase, Ces1e and Ces2c (AB010632), in COS cells resulted in significant phenyl salicylate-hydrolyzing activities with the same specific activities as those of liver and small-intestinal microsomes, respectively. Human small-intestinal microsomes also exhibited higher hydrolyzing activity than liver microsomes towards these salicylates. Human CES1 and CES2 isozymes expressed in COS cells both readily hydrolyzed phenyl salicylate, but the activity of CES2 was higher than that of CES1. These results indicate that significant amounts of salicylic acid might be formed by microsomal hydrolysis of phenyl and benzyl salicylates in vivo. The possible pharmacological and toxicological effects of salicylic acid released from salicylates present in commercial products should be considered.Transition from Arrhenius to non-Arrhenius temperature dependence of structural relaxation time in glass-forming liquids: continuous versus discontinuous scenario

V A Popova, N V SurovtsevPMID: 25314447 DOI: 10.1103/PhysRevE.90.032308

Abstract

The temperature dependences of α relaxation time τ(α)(T) of three glass-forming liquids (salol, o-terphenyl, and α-picoline) were investigated by a depolarized light scattering technique. A detailed description of τ(α)(T) near T(A), the temperature of the transition from the Arrhenius law at high temperatures to a non-Arrhenius behavior of τ(α)(T) at lower temperatures, was done. It was found that this transition is quite sharp. If the transition is described as switching from the Arrhenius law to the Vogel-Fulcher-Tammann law, it occurs within the temperature range of about 15 K or less. Most of the known expressions for τ(α)(T) cannot describe this sharp transition. Our analysis revealed that this transition can be described either as a discontinuous transition in the spirit of the frustration-limited domain theory [D. Kivelson, G. Tarjus, X. Zhao, and S. A. Kivelson, Phys. Rev. E 53, 751 (1996)], implying a phase transition, or by a phenomenological expression recently suggested [B. Schmidtke, N. Petzold, R. Kahlau, M. Hofmann, and E. A. Rössler, Phys. Rev. E 86, 041507 (2012)], where the activation energy includes the term depending exponentially on temperature.Kinetics and mechanism of nanoparticles-catalyzed piperidinolysis of anionic phenyl salicylate

Norazizah Abd Razak, M Niyaz KhanPMID: 25478597 DOI: 10.1155/2014/604139

Abstract

The values of the relative counterion (X) binding constant R(X)(Br) (=K(X)/K(Br), where K(X) and K(Br) represent cetyltrimethylammonium bromide, CTABr, micellar binding constants of X(v-) (in non-spherical micelles), v = 1,2, and Br(-) (in spherical micelles)) are 58, 68, 127, and 125 for X(v-) = 1(-), 1(2-), 2(-), and 2(2-), respectively. The values of 15 mM CTABr/[Na(v)X] nanoparticles-catalyzed apparent second-order rate constants for piperidinolysis of ionized phenyl salicylate at 35 °C are 0.417, 0.488, 0.926, and 0.891 M(-1) s(-1) for Na(v)X = Na1, Na2 1, Na2, and Na2 2, respectively. Almost entire catalytic effect of nanoparticles catalyst is due to the ability of nonreactive counterions, X(v-), to expel reactive counterions, 3(-), from nanoparticles to the bulk water phase.Study of the transformation of two salicylates used in personal care products in chlorinated water

Mariana M de Oliveira e Sá, Margarida S Miranda, Joaquim C G Esteves da SilvaPMID: 25086797 DOI: 10.1016/j.watres.2014.07.018

Abstract

Disinfection of swimming pool water is essential to inactivate pathogenic microorganisms. However chlorine based disinfectants, the most commonly used, are known to lead to the formation of disinfection by-products (DBPs), some of which have been associated with adverse health effects. Precursors of DBPs include the organic matter present in the water used to fill the swimming pool, human body fluids and personal care products (PCPs) used by swimmers and bathers. The increased use, in the last years, of PCPs lead to an increased concern about the fate of PCPs in swimming pool waters and potential health risks of formed DBPs. In this study, the chemical transformations of two salicylates, benzyl salicylate (BzS) and phenyl salicylate (PS), incorporated in several PCPs, in chlorinated water were investigated. High-performance liquid chromatography (HPLC) with UV-diode-array detection (HPLC-UV-DAD) was used to follow the reaction kinetics and HPLC with mass spectrometry (HPLC-MS) was used to tentatively identify the major transformation by-products. Under the experimental conditions used in this work both salicylates reacted with chlorine following pseudo-first order kinetics: rate constant k = (0.0038 ± 0.0002) min(-1) and half-life t1/2 = (182 ± 10) min for BzS and rate constant k = (0.0088 ± 0.0005) min(-1) and half-life t1/2 = (79 ± 4) min for PS (mean ± standard deviation). The reactions of the two salicylates in chlorinated water led to the formation of DBPs that were tentatively identified as mono- and dichloro- substituted compounds. Most probably they result from an electrophilic substitution of one or two hydrogen atoms in the phenolic ring of both salicylates by one or two chlorine atoms.Screening alternative therapies to control Nosemosis type C in honey bee (Apis mellifera iberiensis) colonies

Cristina Botías, Raquel Martín-Hernández, Aránzazu Meana, Mariano HigesPMID: 24148868 DOI: 10.1016/j.rvsc.2013.09.012

Abstract

Nosemosis type C caused by the microsporidium Nosema ceranae is one of the most widespread of the adult honey bee diseases, and due to its detrimental effects on both strength and productivity of honey bee colonies, an appropriate control of this disease is advisable. Fumagillin is the only veterinary medicament recommended by the World Organization for Animal Health (OIE) to suppress infections by Nosema, but the use of this antibiotic is prohibited in the European Union and few alternatives are available at present to control the disease. In the present study three therapeutic agents (Nosestat®, Phenyl salicylate and Vitafeed Gold®) have been tested to control N. ceranae infection in honey bee colonies, and have been compared to the use of fumagillin. None of the products tested was effective against Nosema under our experimental conditions. Low consumption of the different doses of treatments may have had a strong influence on the results obtained, highlighting the importance of this issue and emphasizing that this should be evaluated in studies to test therapeutic treatments of honey bee colonies.Contact Allergy to Salicylates and Cross-Reactions

Andrew Scheman, Ronald TePMID: 28614109 DOI: 10.1097/DER.0000000000000300